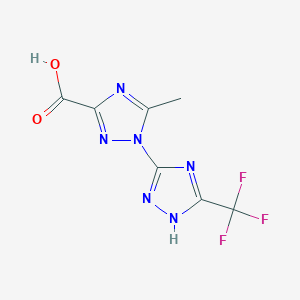

5-methyl-5'-(trifluoromethyl)-4'H-1,3'-bi-1,2,4-triazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-methyl-5'-(trifluoromethyl)-4'H-1,3'-bi-1,2,4-triazole-3-carboxylic acid (5-MTF-1,3-BTA-3-COOH) is a trifluoromethylated carboxylic acid derived from the 1,2,4-triazole family. It is a valuable synthetic intermediate for a variety of applications, including drug discovery, organic synthesis and chemical biology. 5-MTF-1,3-BTA-3-COOH has been used in a number of scientific research applications, including as a catalyst in organic synthesis, as a reagent for the synthesis of heterocyclic compounds, and as a pharmaceutical intermediate.

Applications De Recherche Scientifique

Synthesis and Characterization : A study by Holla et al. (2005) focused on the synthesis and characterization of some substituted 1,2,3-triazoles, demonstrating methods for creating compounds with potential antimicrobial activity. This includes the synthesis of derivatives through 1,3-dipolar cycloaddition reactions, showcasing the compound's role in forming structurally diverse molecules with biological relevance Holla et al., 2005.

Antimicrobial Activity : The antimicrobial activity of triazole derivatives has been a significant area of interest. The compounds synthesized in the aforementioned study were screened for antimicrobial properties, indicating the potential use of these derivatives in developing new antimicrobial agents Holla et al., 2005.

Chemical Transformations and Synthesis Routes : Research by Zohdi (1997) utilized 3-Amino-5-trifluoromethyl-1,2,4-triazole for synthesizing poly-substituted triazolo[1,5-a]pyrimidine and triazolo[5,1-c]triazine derivatives, highlighting the versatility of triazole derivatives in synthesizing fluorinated compounds with potential pharmaceutical applications Zohdi, 1997.

Peptidomimetics and Biologically Active Compounds : Ferrini et al. (2015) explored the use of 5-amino-1,2,3-triazole-4-carboxylic acid in preparing peptidomimetics and biologically active compounds based on the triazole scaffold. This study shows the compound's utility in medicinal chemistry for creating molecules with specific biological activities, including inhibitors of biological targets such as HSP90 Ferrini et al., 2015.

Coordination Polymers : Yang et al. (2013) reported on the construction of coordination polymers using bis(triazole) ligands, showcasing the structural diversity achievable with triazole derivatives. These materials have potential applications in catalysis, molecular recognition, and as functional materials in various technological applications Yang et al., 2013.

Propriétés

IUPAC Name |

5-methyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-1,2,4-triazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N6O2/c1-2-11-3(4(17)18)15-16(2)6-12-5(13-14-6)7(8,9)10/h1H3,(H,17,18)(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSFXJSQKPCBBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=NNC(=N2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-1H-1,2,4-triazole-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2601043.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2601049.png)

![2-Chloro-N-[(7-chloro-1-methylbenzimidazol-2-yl)methyl]acetamide](/img/structure/B2601050.png)

![2-Chloro-N-[(2,4-dimethylphenyl)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]acetamide](/img/structure/B2601051.png)

![7-(4-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2601052.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2601054.png)

![N-(1-adamantyl)-4-(2-{[(1-adamantylamino)carbothioyl]amino}ethyl)tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2601055.png)